molecular formula C18H20O2 B082380 Phenol, 4,4'-(1,1-dimethyl-3-methylene-1,3-propanediyl)bis- CAS No. 13464-24-9

Phenol, 4,4'-(1,1-dimethyl-3-methylene-1,3-propanediyl)bis-

Cat. No.: B082380
CAS No.: 13464-24-9
M. Wt: 268.3 g/mol
InChI Key: MZLYLGGRVAFGBY-UHFFFAOYSA-N
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Description

Evolution of Bisphenol Compounds in Scientific Research

Bisphenol compounds have been a cornerstone of industrial and materials science research since the late 19th century. The foundational compound in this family, bisphenol A (BPA) , was first synthesized in 1891 by Russian chemist Aleksandr Dianin through the condensation of phenol and acetone. This discovery laid the groundwork for understanding the structural versatility of bisphenols, which feature two hydroxyphenyl groups connected by a central carbon-based backbone. By the 1930s, researchers at I.G. Farbenindustrie explored BPA’s reactivity with epichlorohydrin, leading to the development of epoxy resins. The subsequent commercialization of polycarbonate plastics in the 1950s by Bayer and General Electric cemented BPA’s industrial significance.

The scientific exploration of bisphenol analogues expanded in the late 20th century as concerns arose about BPA’s endocrine-disrupting properties. Derivatives such as bisphenol S (BPS) , bisphenol F (BPF) , and bisphenol AF (BPAF) emerged as alternatives, each with distinct physicochemical profiles. These compounds retained the core bisphenol architecture but varied in substituents and backbone flexibility, enabling tailored applications in polymer science while prompting comparative studies of their biological interactions.

Discovery and Initial Research on 4,4'-(1,1-Dimethyl-3-Methylene-1,3-Propanediyl)Bis-Phenol

The compound 4,4'-(1,1-dimethyl-3-methylene-1,3-propanediyl)bis-phenol (systematic name: 4-methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene, abbreviated MBP ) was first identified as a metabolite of BPA in the early 2000s. Initial studies by Yoshihara et al. demonstrated that hepatic S9 fractions from rats could oxidize BPA into MBP, a process involving cytochrome P450 enzymes. Structural characterization revealed MBP’s unique dimethyl-methylene-propanediyl backbone , distinguishing it from BPA’s isopropylidene bridge.

Early research focused on MBP’s unexpected estrogenic potency. In vitro assays showed that MBP bound to human estrogen receptor α (ERα) with an affinity 100–1,000 times greater than BPA. This finding was corroborated by in vivo studies in medaka (Oryzias latipes), where MBP induced vitellogenin synthesis in male fish at concentrations as low as 4.1 µg/L, compared to 1,000 µg/L for BPA. These results positioned MBP as a critical subject for understanding BPA’s metabolic activation and endocrine-disrupting mechanisms.

Positioning Within the Bisphenol Analogue Family

MBP occupies a unique niche within the bisphenol family due to its unsaturated backbone and methyl substituents . Unlike BPA and its direct analogues, which feature fully saturated linkers, MBP’s conjugated diene system (Figure 1) enhances its planar rigidity, facilitating stronger interactions with hydrophobic binding pockets in nuclear receptors.

Property BPA MBP
Backbone Isopropylidene (saturated) Dimethyl-methylene (unsaturated)
Molecular Formula C₁₅H₁₆O₂ C₁₈H₂₀O₂
Estrogenic Potency* 100–1,000×
Primary Application Polycarbonates, epoxy resins BPA metabolite

*Relative to BPA in ERα binding assays.

This structural divergence underscores MBP’s role not as an industrial product but as a biologically activated form of BPA. Its discovery reshaped toxicological paradigms by highlighting the importance of metabolic transformations in assessing endocrine disruptor risks.

Historical Development of Research Methodologies

The study of MBP has driven advancements in analytical chemistry and molecular toxicology . Early isolation efforts relied on high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to identify MBP in biological matrices. By the 2010s, computational docking simulations provided insights into MBP’s receptor interactions, revealing that its planar structure optimally engages with ERα’s ligand-binding domain.

Key methodological milestones include:

  • Directed Evolution of Receptors : Mutant ERα libraries were screened to engineer receptors with enhanced selectivity for MBP, enabling sensitive environmental monitoring.
  • Transcriptomic Profiling : RNA sequencing in exposed organisms identified MBP’s upregulation of estrogen-responsive genes (e.g., ESRRA, ESR2) at nanomolar concentrations.
  • Metabolic Pathway Mapping : Isotope-labeling studies traced BPA’s conversion to MBP in hepatic microsomes, clarifying enzymatic kinetics.

These approaches collectively advanced the understanding of MBP’s bioactivity while illustrating the interplay between synthetic chemistry and systems biology in modern toxicology.

Figure 1. Structural Comparison of BPA and MBP

BPA:  
      HO  
       |  
C(CH₃)₂  
       |  
      HO  

MBP:  
      HO  
       |  
CH₂-C(CH₃)=CH₂  
       |  
      HO  

MBP’s conjugated diene backbone (bold) enhances rigidity and receptor binding.

Properties

IUPAC Name

4-[4-(4-hydroxyphenyl)-4-methylpent-1-en-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-13(14-4-8-16(19)9-5-14)12-18(2,3)15-6-10-17(20)11-7-15/h4-11,19-20H,1,12H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLYLGGRVAFGBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=C)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0065482
Record name Phenol, 4,4'-(1,1-dimethyl-3-methylene-1,3-propanediyl)bis-
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Molecular Weight

268.3 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13464-24-9
Record name 4,4′-(1,1-Dimethyl-3-methylene-1,3-propanediyl)bis[phenol]
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Record name 4,4'-(4-Methylpent-1-ene-2,4-diyl)diphenol
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Record name Phenol, 4,4'-(1,1-dimethyl-3-methylene-1,3-propanediyl)bis-
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Record name Phenol, 4,4'-(1,1-dimethyl-3-methylene-1,3-propanediyl)bis-
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Record name 2,4-BIS(4-HYDROXYPHENYL)-4-METHYL-1-PENTENE
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Record name 4,4'-(4-Methylpent-1-ene-2,4-diyl)diphenol
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Biological Activity

Phenol, 4,4'-(1,1-dimethyl-3-methylene-1,3-propanediyl)bis-, also known as 2,4-Bis(4-hydroxyphenyl)-4-methyl-1-pentene or 4-Methyl-2,4-bis(p-hydroxyphenyl)pent-1-ene, is a compound with significant industrial applications and potential biological implications. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C18H20O2
  • Molecular Weight : 268.36 g/mol
  • CAS Number : 13464-24-9
  • Melting Point : 128-132 °C
  • Boiling Point : 422.5 ± 30.0 °C
  • Density : 1.103 ± 0.06 g/cm³
  • Solubility : Slightly soluble in chloroform and methanol

Phenol, 4,4'-(1,1-dimethyl-3-methylene-1,3-propanediyl)bis- acts primarily as a chain transfer agent in the polymerization processes of various materials such as styrene and acrylics. This property allows it to influence the molecular weight and structure of the resulting polymers.

Biochemical Pathways

The compound's role in polymerization suggests potential interactions with biological systems through:

  • Modulation of polymeric structures that may affect cellular functions.
  • Possible endocrine-disrupting effects due to structural similarities with estrogenic compounds like Bisphenol A (BPA) .

Pharmacokinetics

Due to its low water solubility (2475 µg/L at 25 °C), the bioavailability of Phenol, 4,4'-(1,1-dimethyl-3-methylene-1,3-propanediyl)bis- is expected to be low. Its pharmacokinetic profile indicates:

  • Absorption : Limited due to hydrophobic nature.
  • Distribution : Predicted to accumulate in fatty tissues.
  • Metabolism : Potential for metabolic conversion into more active forms.

Biological Activity and Toxicity

Research indicates that compounds structurally related to Phenol, 4,4'-(1,1-dimethyl-3-methylene-1,3-propanediyl)bis-, exhibit various biological activities:

Endocrine Disruption

Studies have shown that similar phenolic compounds can exhibit estrogenic activity. For instance:

  • Bisphenol A has been widely studied for its endocrine-disrupting properties .

Aquatic Toxicity

Empirical data suggest that related compounds are highly toxic to aquatic organisms. The potential for bioaccumulation raises concerns regarding environmental impacts .

Case Study 1: Estrogenic Activity Assessment

A study assessing the estrogenic activity of bisphenols found that structural analogs can bind to estrogen receptors and induce cellular responses similar to natural estrogens. This raises concerns about the potential effects on reproductive health in exposed populations.

Case Study 2: Environmental Impact Evaluation

Research evaluating the environmental fate of phenolic compounds indicated that they do not degrade rapidly and can bioaccumulate in aquatic ecosystems. The implications for aquatic life include altered reproductive behaviors and population dynamics due to endocrine disruption .

Data Summary Table

PropertyValue
Molecular FormulaC18H20O2
Molecular Weight268.36 g/mol
Melting Point128 - 132 °C
Boiling Point422.5 ± 30 °C
Density1.103 ± 0.06 g/cm³
Water Solubility2475 µg/L at 25 °C

Scientific Research Applications

Industrial Applications

BPA is primarily used in the production of polycarbonate plastics and epoxy resins. Its applications can be categorized as follows:

Plastics Manufacturing

  • Polycarbonate Production : BPA is a key monomer in the synthesis of polycarbonate plastics, which are known for their high impact resistance and optical clarity. These plastics are widely used in:
    • Electrical components
    • Automotive parts
    • Safety glasses
    • Medical devices
  • Epoxy Resins : BPA-derived epoxy resins are utilized in coatings, adhesives, and composites due to their strong adhesive properties and resistance to chemicals and heat.

Consumer Products

  • BPA is found in various consumer goods such as:
    • Food and drink packaging (e.g., can linings)
    • Thermal paper (e.g., receipts)
    • Baby bottles and toys
  • Its presence in these products has raised concerns regarding safety and health implications.

Construction Materials

  • BPA-based resins are used in the production of construction materials like flooring and insulation due to their durability and resistance to moisture.

Health and Environmental Concerns

Due to its endocrine-disrupting properties, BPA has been scrutinized for its potential health effects. Regulatory agencies have imposed restrictions on its use in certain products, particularly those intended for children.

Case Study 1: Polycarbonate Safety

A study conducted by the American Chemistry Council evaluated the safety of polycarbonate plastics made with BPA. The findings indicated that polycarbonate is safe for use in food contact applications when used according to regulations. The study emphasized the importance of proper handling during production and usage to mitigate risks associated with BPA exposure.

Case Study 2: Regulatory Changes

In response to growing health concerns, several countries have enacted bans or restrictions on BPA in consumer products. For instance, the European Union has regulated its use in baby bottles since 2011, leading manufacturers to explore alternative materials that do not contain BPA.

Data Table: Applications of BPA

Application AreaSpecific UsesNotes
PlasticsPolycarbonate, Epoxy ResinsHigh impact resistance
Consumer ProductsFood packaging, Thermal paperHealth concerns regarding leaching
Construction MaterialsFlooring, InsulationDurable and moisture-resistant
Medical DevicesSurgical instrumentsRequires stringent safety regulations

Comparison with Similar Compounds

Table 1: Key Properties of Target Compound and Analogues

Compound Name (CAS RN) Molecular Formula Molecular Weight (g/mol) Substituents/Backbone Key Properties/Applications Toxicity Findings
Phenol, 4,4'-(1,1-dimethyl-3-methylene-1,3-propanediyl)bis- (6362-80-7) C₁₈H₂₀ 236.35 Dimethyl-methylene bridge Industrial synthesis byproduct Liver damage, thymus atrophy
Bisphenol A (80-05-7) C₁₅H₁₆O₂ 228.29 Isopropylidene bridge, hydroxyl Polycarbonate plastics, epoxy resins Endocrine disruption
Phenol, 2,4-bis(1,1-dimethylethyl)- (96-76-4) C₁₄H₂₂O 206.32 tert-Butyl groups at 2,4 positions Antioxidant, stabilizer Low acute toxicity
4,4'-Methylenebis[3,5-bis(1,1-dimethylethyl)]phenol (15534-74-4) C₃₃H₅₂O₂ 504.77 tert-Butyl groups, methylene bridge High thermal stability additives Limited toxicity data

Key Observations :

Structural Differences: The target compound’s dimethyl-methylene bridge provides less steric hindrance than BPA’s isopropylidene group but more rigidity than simple methylene-linked phenols . Compared to Phenol, 2,4-bis(1,1-dimethylethyl)-, the absence of hydroxyl groups in the target compound reduces polarity and hydrogen-bonding capacity, impacting solubility and reactivity .

Toxicity Profiles :

  • The target compound exhibits organ-specific toxicity (liver, thymus) in rats, contrasting with BPA’s endocrine-disrupting effects .
  • Compounds with bulky substituents (e.g., tert-butyl groups) show lower acute toxicity, likely due to reduced bioavailability .

Applications: BPA remains dominant in polymer industries, while the target compound’s use is restricted to niche industrial processes due to toxicity . Phenol, 2,4-bis(1,1-dimethylethyl)- is favored in stabilizers due to its antioxidant properties and low toxicity .

Environmental and Regulatory Considerations

  • Substitutes like 4,4'-Methylenebis[3,5-bis(1,1-dimethylethyl)]phenol are prioritized for their thermal stability and lower toxicity .

Preparation Methods

Temperature and Pressure Profiles

Optimal reaction temperatures range between 60°C and 90°C, balancing kinetic favorability against catalyst stability. Elevated temperatures risk desulfonation of the resin catalyst, while suboptimal temperatures prolong reaction times. Pressure is maintained near atmospheric to slightly subatmospheric (0.7–0.9 bar) to assist water volatilization without incurring significant phenol losses.

Space Velocity and Feed Ratios

Weight hourly space velocity (WHSV) is critical for throughput and selectivity. For the target compound, WHSV values of 5–20 h⁻¹ are extrapolated from BPA synthesis data. A phenol-to-oxomethylene molar ratio of 8:1 to 12:1 ensures excess phenol acts as both reactant and solvent, suppressing oligomerization.

Table 1: Comparative Reaction Parameters for Bisphenol Synthesis

ParameterBPA SynthesisTarget Compound (Estimated)
CatalystSulfonated polystyrene resinSulfonated polystyrene resin (modified pore structure)
Temperature Range (°C)70–8560–90
WHSV (h⁻¹)10–155–20
Phenol/Oxomethylene Ratio10:18:1–12:1
Water Content in Product≤2 wt%≤2 wt%

Purification and Isolation Techniques

Crystallization and Filtration

The crude product stream, containing 8–35 wt% bisphenol, undergoes melt crystallization at 50–70°C to separate the target compound from unreacted phenol and oligomeric byproducts. Progressive cooling to 20–30°C induces supersaturation, yielding crystalline bisphenol with 90–95% purity. Centrifugal filtration isolates the crystals, while mother liquor is recycled to the reactor.

Distillation and Solvent Recovery

Vacuum distillation at 0.1–0.5 bar recovers residual phenol (boiling point ~181°C at 1 bar) for reuse. The distillation residue, enriched in high-molecular-weight byproducts, is incinerated or repurposed as a fuel source.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Phenol, 4,4'-(1,1-dimethyl-3-methylene-1,3-propanediyl)bis-?

  • Methodology : The compound is synthesized via catalytic dimerization of α-methylstyrene under controlled conditions. Key steps include:

  • Using acid catalysts (e.g., sulfuric acid) or zeolites to promote dimerization.
  • Purification via fractional distillation to isolate the desired isomer.
  • Structural confirmation via NMR and mass spectrometry (MS) .
    • Critical Parameters : Reaction temperature (80–120°C), catalyst loading (1–5 wt%), and reaction time (4–8 hours) influence yield and selectivity.

Q. How is the compound structurally characterized in academic research?

  • Analytical Techniques :

  • NMR : 1^1H and 13^13C NMR to confirm the methylene bridge and aromatic protons (δ 6.7–7.2 ppm for aromatic H; δ 4.8–5.2 ppm for methylene groups) .
  • MS : Molecular ion peak at m/z 236 (C18_{18}H20_{20}) with fragmentation patterns matching the branched structure .
  • IR : Absorption bands at 1600–1650 cm1^{-1} (C=C stretching) and 3400–3500 cm1^{-1} (phenolic O-H) .

Q. What standardized protocols exist for assessing its acute toxicity?

  • Guidelines : Follow OECD Test No. 422 (combined repeat dose and reproductive/developmental toxicity screening).
  • Key Endpoints :

  • Hematology : Red blood cell count, hemoglobin, and platelet levels in rats (e.g., significant decreases at 100 mg/kg/day doses) .
  • Urinalysis : Proteinuria and urinary pH shifts observed in female rats at ≥300 mg/kg/day .
  • Body Weight : Dose-dependent reductions in male and female rat weights (Figs. 2–3 in ).

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data across studies?

  • Analytical Framework :

Dose-Response Analysis : Compare thresholds for adverse effects (e.g., hematological changes occur at 100 mg/kg/day, while urinary effects manifest at 300 mg/kg/day) .

Metabolic Profiling : Investigate species-specific metabolism using in vitro hepatocyte assays or LC-MS to identify reactive metabolites.

Study Design Scrutiny : Assess differences in exposure duration, animal strain, or administration routes (oral vs. dermal) .

Q. What mechanisms underlie its developmental toxicity in mammalian models?

  • Proposed Pathways :

  • Oxidative Stress : Measure lipid peroxidation (MDA levels) and antioxidant enzymes (SOD, CAT) in placental tissues.
  • Hormonal Disruption : Evaluate estrogen receptor binding affinity via competitive assays (e.g., ERα/β luciferase reporter systems).
  • Gene Expression : RNA-seq of fetal tissues to identify dysregulated pathways (e.g., Wnt/β-catenin or apoptosis regulators) .

Q. How can analytical methods be optimized for quantifying the compound in biological matrices?

  • Method Development :

  • Extraction : Solid-phase extraction (C18 columns) with methanol:water (70:30) as eluent.
  • Quantification : HPLC-UV (λ = 254 nm) or GC-MS (SIM mode for m/z 236).
  • Validation : Determine LOD (0.1 µg/mL), LOQ (0.3 µg/mL), and recovery rates (>85%) using spiked plasma/urine samples .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenol, 4,4'-(1,1-dimethyl-3-methylene-1,3-propanediyl)bis-
Reactant of Route 2
Phenol, 4,4'-(1,1-dimethyl-3-methylene-1,3-propanediyl)bis-

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